8-iso Prostaglandin E2 isopropyl ester

Overview

Description

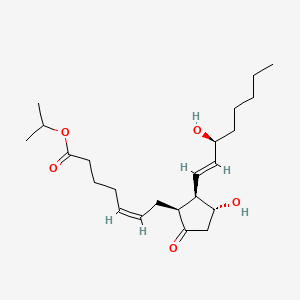

8-iso Prostaglandin E2 isopropyl ester (CAS: 330589-21-4) is a lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2), a non-enzymatic oxidation product of arachidonic acid. This compound is synthesized to enhance membrane permeability and bioavailability compared to its free acid form. Structurally, it features an isopropyl ester group at the C-1 carboxyl position, increasing its solubility in organic solvents like DMSO (>50 mg/mL) and ethanol (>50 mg/mL) while reducing aqueous solubility (<50 µg/mL in PBS pH 7.2) .

As a prodrug, it hydrolyzes in vivo to release the active free acid, 8-iso PGE2, which participates in oxidative stress signaling and inflammatory pathways . It is strictly used for research purposes, with applications in studying lipid metabolism, oxidative damage, and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin E2 isopropyl ester typically involves the esterification of 8-iso Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include crystallization and distillation to achieve the desired purity .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form 8-iso Prostaglandin E2 and isopropyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes or acids.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 8-iso Prostaglandin E2 and isopropyl alcohol.

Oxidation and Reduction: Various oxidized or reduced forms of the parent compound, depending on the specific reagents and conditions used.

Scientific Research Applications

8-iso Prostaglandin E2 isopropyl ester is used extensively in scientific research due to its role as a prodrug for 8-iso Prostaglandin E2. Its applications include:

Chemistry: Studying the properties and reactions of prostaglandins and their derivatives.

Biology: Investigating the biological effects of prostaglandins, including their role in inflammation and cell signaling.

Medicine: Exploring potential therapeutic uses of prostaglandins in treating conditions such as hypertension and glaucoma.

Mechanism of Action

The mechanism of action of 8-iso Prostaglandin E2 isopropyl ester involves its conversion to 8-iso Prostaglandin E2 in vivo. The active compound then interacts with specific prostaglandin receptors, leading to various physiological effects. These effects include vasoconstriction or vasodilation, depending on the tissue and receptor subtype involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-iso PGE2 isopropyl ester with key analogs:

Key Observations :

- The isopropyl ester group in 8-iso PGE2 isopropyl ester significantly enhances lipophilicity compared to the free acid, improving compatibility with lipid membranes .

- 8-iso-15-keto PGE2 and 8-iso-PGF2α lack ester modifications but exhibit distinct oxidative modifications (e.g., keto groups or altered ring structures), influencing receptor binding and metabolic stability .

Pharmacological Activity

Agonist Potency and Receptor Interactions

- 8-iso PGE2 isopropyl ester: Acts as a prodrug with low intrinsic agonist activity in vitro. Its free acid (8-iso PGE2) binds to prostaglandin receptors (e.g., EP1/EP3) but with lower affinity than canonical PGE2 .

- 8-iso-PGF2α : A potent vasoconstrictor and biomarker of oxidative stress, acting via thromboxane receptors (TP) rather than EP receptors .

- Prostaglandin E2 isopropyl ester : Retains high EP receptor agonist activity, unlike 8-iso derivatives, due to the absence of oxidative modifications .

Metabolic Stability

- The isopropyl ester group in 8-iso PGE2 isopropyl ester prolongs half-life in vivo by delaying hydrolysis to the free acid, whereas 8-iso-PGF2α is rapidly metabolized via β-oxidation .

Key Research Findings

- Stability and Storage : 8-iso PGE2 isopropyl ester requires storage at -20°C to prevent degradation, with a shelf life of 1 month at -20°C or 6 months at -80°C .

- Comparative Bioactivity : In vitro studies show that the ester form has <10% agonist activity compared to the free acid, confirming its role as a prodrug .

- Analytical Detection : LC-MS/MS methods quantify 8-iso PGE2 isopropyl ester in biological matrices with a limit of detection (LOD) of ~0.09 nM, comparable to other isoprostanes .

Biological Activity

8-Iso Prostaglandin E2 isopropyl ester (8-iso PGE2-IE) is a lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2), which is an isoprostane formed from the peroxidation of arachidonic acid. This compound serves as a prodrug, undergoing hydrolysis to release its active form, 8-iso PGE2, which exhibits significant biological activity. The biological roles of this compound are critical in various physiological and pathological processes, including inflammation, vascular regulation, and ocular dynamics.

The primary mechanism of action for 8-iso PGE2-IE involves its interaction with the thromboxane A2 (TP) receptor. This interaction leads to several downstream effects, including vasoconstriction and modulation of renal blood flow. The compound's lipophilic nature enhances its absorption and bioavailability, allowing for more effective therapeutic applications compared to its parent compound.

Biochemical Pathways

8-iso PGE2-IE participates in various biochemical pathways:

- Lipid Peroxidation : It is produced from arachidonic acid during oxidative stress.

- Vasoconstriction : Its action leads to potent renal vasoconstriction, influencing blood pressure regulation.

- Inflammatory Response : It plays a role in mediating inflammatory responses through its effects on vascular permeability and leukocyte recruitment.

Pharmacokinetics

The pharmacokinetic profile of 8-iso PGE2-IE is influenced by its lipophilicity. As an ester, it has improved lipid solubility, facilitating better tissue distribution and absorption. Upon administration, it undergoes hydrolysis primarily by endogenous esterases to yield the active 8-iso PGE2.

Intraocular Pressure Regulation

A study conducted on normotensive cynomolgus monkeys demonstrated that topical administration of 8-iso PGE2 significantly reduced intraocular pressure (IOP). The results indicated:

- A single dose of 25 μg decreased IOP by 2 to 3 mm Hg within 4 to 6 hours.

- After multiple doses, IOP reduction was sustained with an apparent increase in total outflow facility by approximately 37% .

Vascular Effects

Research has shown that 8-iso PGE2 exhibits potent vasoconstrictive properties. In isolated human internal mammary artery studies:

- It was found to be approximately ten times more potent than isoprostaglandin F2alpha in inducing contractions.

- The vasomotor response was inhibited by TP receptor antagonists, confirming the receptor-mediated action .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and pharmacological profiles of 8-iso PGE2-IE compared to similar compounds:

| Compound | Lipophilicity | Potency (Vasoconstriction) | Mechanism of Action |

|---|---|---|---|

| 8-Iso Prostaglandin E2 | Moderate | Moderate | TP receptor activation |

| Prostaglandin E2 Isopropyl Ester | Low | Low | TP receptor activation |

| 15-E2t-Isoprostane | High | High | TP receptor activation |

Case Studies and Research Findings

- Topical Application in Ocular Studies : In a controlled study involving cynomolgus monkeys, repeated topical application of 8-iso PGE2 resulted in significant decreases in IOP without altering aqueous humor formation significantly .

- Vasomotor Studies : In vitro studies demonstrated that 8-iso PGE2 could induce significant vasoconstriction in human vascular tissues, suggesting potential applications in managing conditions like hypertension .

- Inflammation Models : In animal models of inflammation, administration of 8-iso PGE2 was shown to modulate inflammatory responses effectively, indicating its potential therapeutic utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. How does the structural modification of 8-iso Prostaglandin E2 to its isopropyl ester form influence its biochemical properties and experimental applications?

The isopropyl ester modification at the C-1 carboxyl group enhances lipid solubility, facilitating cellular uptake and membrane permeability compared to the free acid form. This esterification acts as a prodrug strategy, as endogenous esterases hydrolyze the ester in vivo to release the active 8-iso PGE2 . However, in vitro receptor binding assays show diminished activity for the ester form due to incomplete hydrolysis under non-enzymatic conditions . Researchers must account for this discrepancy when designing experiments comparing in vitro and in vivo models.

Q. What methodologies are recommended for quantifying 8-iso Prostaglandin E2 isopropyl ester and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 8-iso PGE2 isopropyl ester and its hydrolyzed metabolite, 8-iso PGE2. Calibration curves should span physiologically relevant concentrations (e.g., 0.09–1 nM for prostaglandins), with limits of detection around 20–40 pg/mL in serum . Sample preparation must include antioxidants (e.g., butylated hydroxytoluene) to prevent oxidative degradation during extraction .

Q. What is the role of this compound in studying oxidative stress pathways?

As an isoprostane, 8-iso PGE2 is generated via non-enzymatic peroxidation of arachidonic acid, making it a biomarker of oxidative stress. Its ester form allows for improved delivery in cell-based assays to study redox signaling in conditions like inflammation, neurodegenerative diseases, and endothelial dysfunction . Researchers should validate its effects against other isoprostanes (e.g., 8-iso-PGF2α) to assess specificity in pathway modulation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in receptor activity data between 8-iso PGE2 isopropyl ester and its free acid form?

In vitro studies often report reduced receptor binding for the ester due to limited hydrolysis in cell-free systems. To address this, pre-incubation with esterases or use of serum-containing media can mimic in vivo hydrolysis conditions . Alternatively, parallel experiments with the free acid form are recommended to isolate receptor-specific effects . For in vivo studies, pharmacokinetic profiling (e.g., plasma hydrolysis rates) is critical to correlate ester administration with active metabolite levels .

Q. What experimental strategies optimize the stability of this compound in long-term studies?

The ester form is susceptible to hydrolysis and oxidation. Storage at -20°C in anhydrous organic solvents (e.g., methyl acetate) preserves stability for ≥1 year . For aqueous solutions, use freshly prepared buffers with protease inhibitors to slow enzymatic degradation. Lyophilization under inert gas (e.g., nitrogen) is advised for long-term storage .

Q. How does this compound compare to other prostaglandin esters (e.g., methyl or phenoxy esters) in modulating inflammatory responses?

The isopropyl ester’s lipophilicity balances cellular uptake and hydrolysis rates, making it preferable for sustained release in vivo compared to methyl esters (faster hydrolysis) or phenoxy esters (slower hydrolysis). Comparative studies in macrophage models show that 8-iso PGE2 isopropyl ester induces monocyte migration and pro-inflammatory cytokine production at lower EC50 values (1–2 nM) than less lipophilic analogs .

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how are they mitigated?

Matrix interference (e.g., phospholipids in plasma) can suppress ionization in LC-MS/MS. Solid-phase extraction (SPE) with C18 cartridges improves specificity, while deuterated internal standards (e.g., 8-iso PGE2-d4) correct for recovery variability . For tissue samples, homogenization in PBS with EDTA prevents metal-catalyzed oxidation .

Q. Methodological Considerations

Q. What controls are essential when using this compound in receptor signaling studies?

Include the following controls:

- Free acid form : To confirm receptor activation post-hydrolysis.

- Esterase inhibitors : (e.g., phenylmethylsulfonyl fluoride) to block hydrolysis and isolate ester-specific effects.

- Oxidative stress controls : (e.g., hydrogen peroxide) to differentiate isoprostane-mediated effects from general redox changes .

Q. How can researchers validate the specificity of this compound in pathway modulation?

Combine siRNA knockdown of target receptors (e.g., EP1/EP2) with functional assays (e.g., cAMP ELISA). Cross-validate findings using selective antagonists (e.g., AH6809 for EP1) to confirm receptor engagement .

Q. Data Interpretation and Conflict Resolution

Q. How should conflicting data on the pro- vs anti-inflammatory roles of this compound be addressed?

Context-dependent effects arise from receptor subtype expression (e.g., EP3 vs EP4) and tissue-specific hydrolysis rates. Dose-response studies in primary cells (e.g., neutrophils vs macrophages) are critical. Meta-analyses of published EC50 values and receptor affinity profiles can clarify mechanistic inconsistencies .

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-YRLDPNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.